REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.CO[C:20]1C=CC=[C:22]([NH2:26])[CH:21]=1.[H-].[Na+].[CH2:29]1[CH2:33][O:32][CH2:31][CH2:30]1>CCCCCC.CCOC(C)=O>[CH3:31][O:32][C:33]1[CH:29]=[CH:30][C:22]([NH:26][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:3]=2)=[CH:21][CH:20]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CC=CC=C1
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
hexane EtOAc
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (3:1 hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(NC2=NC(=NC3=CC=CC=C23)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.53 mmol | |
AMOUNT: MASS | 173 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |